

Technical Guide: (R,R)-Bay-Y 3118 - A Quinolone Antibacterial Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R,R)-Bay-Y 3118

Cat. No.: B12410296

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

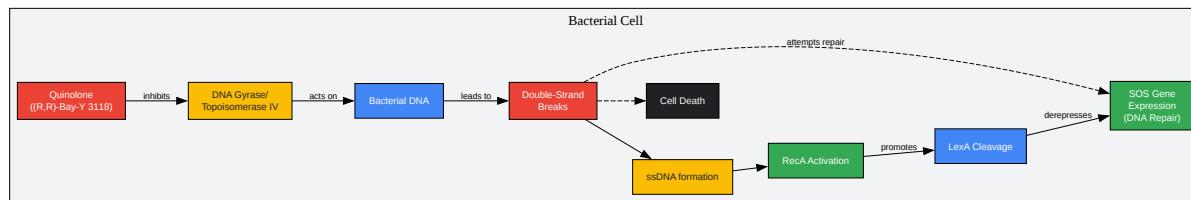
This technical guide provides an in-depth overview of **(R,R)-Bay-Y 3118**, focusing on its chemical properties, mechanism of action, and biological activity. While **(R,R)-Bay-Y 3118** itself exhibits weak bactericidal activity, this document also extensively covers the activity of its racemic parent compound, BAY-Y 3118, a potent chlorofluoroquinolone, to provide a comprehensive context for researchers in the field.

Core Compound Information

The fundamental chemical and registration data for **(R,R)-Bay-Y 3118** are summarized below.

Parameter	Value
CAS Number	151213-22-8
Molecular Weight	405.85 g/mol

Mechanism of Action: Inhibition of Bacterial DNA Synthesis


(R,R)-Bay-Y 3118 is the R-enantiomer of the chlorofluoroquinolone antibacterial agent BAY-Y 3118. As a member of the quinolone class, its mechanism of action is the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[\[1\]](#)[\[2\]](#)

These type II topoisomerases are crucial for managing DNA supercoiling, a process vital for DNA synthesis, transcription, and cell division.[2]

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which triggers a cascade of cellular responses, ultimately leading to bacterial cell death.[1]

Induction of the SOS Response

A key consequence of the DNA damage induced by quinolones is the activation of the bacterial SOS response. This is a complex signaling pathway that regulates DNA repair and mutagenesis. The pathway is initiated by the detection of single-stranded DNA (ssDNA), which accumulates as a result of the DNA damage. The RecA protein polymerizes on these ssDNA fragments, becoming activated. This activated RecA promotes the autocatalytic cleavage of the LexA repressor protein, leading to the derepression of numerous SOS genes involved in DNA repair and, in some cases, contributing to the development of antibiotic resistance.

[Click to download full resolution via product page](#)

Quinolone Mechanism of Action and SOS Response.

In Vitro Antibacterial Activity

While **(R,R)-Bay-Y 3118** is reported to have weak bactericidal activity, its racemic form, BAY-Y 3118, has demonstrated potent and broad-spectrum antibacterial effects. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for BAY-Y 3118 against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Activity of (R,R)-Bay-Y 3118

Specific quantitative data for the (R,R)-enantiomer is limited, but its bactericidal activity has been quantified as follows:

Organism	Bactericidal Activity (log 1/C)
Escherichia coli	5.65 - 7.47
Pseudomonas aeruginosa	5.65 - 7.47
Staphylococcus aureus	5.65 - 7.47
Enterococcus faecalis	5.65 - 7.47

Data from MedchemExpress.[\[3\]](#)

Activity of Racemic BAY-Y 3118 against Gram-Negative Bacteria

BAY-Y 3118 shows excellent activity against many Gram-negative species.

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Haemophilus influenzae	≤0.015	≤0.015
Moraxella catarrhalis	≤0.015	≤0.015
Enterobacteriaceae (most)	≤0.12	≤0.12
Serratia spp.	-	1
Pseudomonas aeruginosa	0.5	0.5
Acinetobacter baumannii	0.03	2
Xanthomonas maltophilia	0.25	0.5

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

Activity of Racemic BAY-Y 3118 against Gram-Positive Bacteria

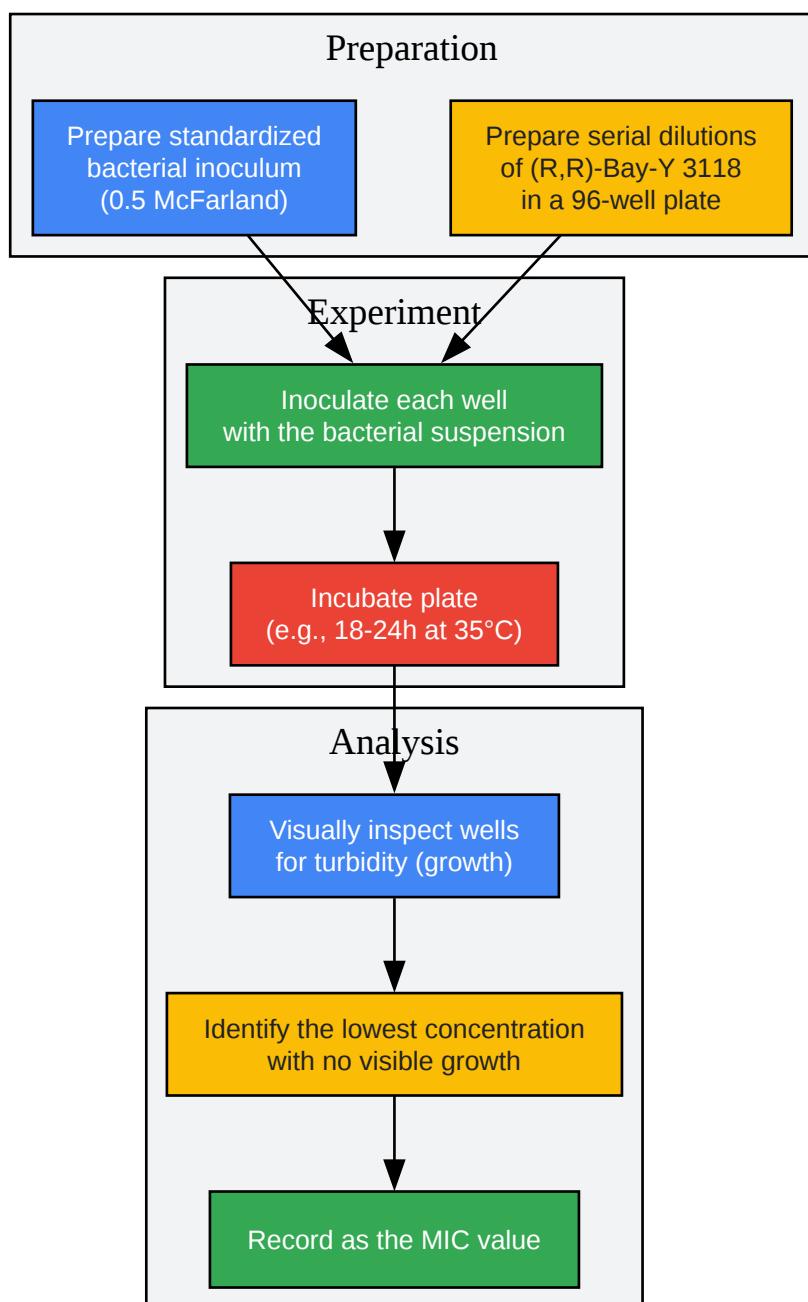
The compound is also highly effective against Gram-positive cocci.

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Gram-positive cocci (general)	0.06	1
Staphylococcus aureus	-	0.03
Streptococcus pneumoniae	-	0.03

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

Activity of Racemic BAY-Y 3118 against Anaerobic Bacteria

BAY-Y 3118 has shown superior activity against anaerobic bacteria compared to other quinolones.


Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Anaerobes (general)	0.12	0.25
Bacteroides fragilis	-	0.06
Prevotella/Porphyromonas spp.	-	0.12
Fusobacterium spp.	-	0.06
Clostridium perfringens	-	0.12
Clostridium difficile	-	0.25

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

In Vitro: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antibacterial agent.

[Click to download full resolution via product page](#)

Broth Microdilution MIC Determination Workflow.

Methodology:

- **Inoculum Preparation:** A standardized bacterial inoculum is prepared by growing bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5

McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. The suspension is then diluted to achieve a final concentration of 5×10^5 CFU/mL in the test wells.

- Antibiotic Dilution: Serial two-fold dilutions of **(R,R)-Bay-Y 3118** are prepared in a 96-well microtiter plate. Each well will contain a specific concentration of the compound.
- Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.
- Incubation: The plate is incubated under appropriate conditions, typically for 18-24 hours at 35-37°C.
- MIC Determination: After incubation, the plate is visually inspected. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

In Vivo: Murine Model of *Listeria monocytogenes* Infection (Adapted from studies with BAY-Y 3118)

This protocol describes a model used to evaluate the efficacy of BAY-Y 3118 in treating a systemic bacterial infection in mice.

Methodology:

- Infection: Mice are infected with a pathogenic strain of *Listeria monocytogenes*.
- Treatment: Treatment with BAY-Y 3118 is initiated at a specified time post-infection (e.g., 6 hours). The compound is administered intraperitoneally at various doses (e.g., 1, 2, or 4 mg per animal) every 12 hours. A control group receives a vehicle-only injection (e.g., PBS).
- Assessment of Bacterial Load: At specified time points (e.g., days 1, 3, and 6 post-infection), cohorts of mice from each group are euthanized.
- Organ Harvesting and Homogenization: The spleens and livers are aseptically removed and homogenized in isotonic saline.

- **Bacterial Enumeration:** The organ homogenates are serially diluted and plated on appropriate agar (e.g., tryptose agar). The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load per organ.

Conclusion

(R,R)-Bay-Y 3118 is an enantiomer of the potent chlorofluoroquinolone BAY-Y 3118. While its own antibacterial activity is noted as weak, the extensive data on its racemic form highlights the potential of this chemical scaffold. The primary mechanism of action for this class of compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and cell death. The *in vitro* data for BAY-Y 3118 demonstrates broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria. Further investigation into the structure-activity relationship of the different stereoisomers could provide valuable insights for the development of future antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SOS response and its regulation on the fluoroquinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro activity of Bay y 3118, a new quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in-vitro activity of Bay y 3118, a new chlorofluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of BAY y 3118, and nine other antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: (R,R)-Bay-Y 3118 - A Quinolone Antibacterial Agent]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12410296#r-r-bay-y-3118-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com